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Chitotetraose, tetra-N-acetyl - 2706-65-2; 38864-21-0

Chitotetraose, tetra-N-acetyl

Catalog Number: EVT-2696624
CAS Number: 2706-65-2; 38864-21-0
Molecular Formula: C24H41N3O16
Molecular Weight: 627.597
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetra-N-acetyl chitotetraose is a specific oligosaccharide composed of four N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. It is derived from chitin, a biopolymer found in the exoskeletons of crustaceans and the cell walls of fungi. This compound has garnered attention due to its potential applications in biotechnology, pharmaceuticals, and biochemistry.

Source

The primary source of tetra-N-acetyl chitotetraose is chitin, which can be enzymatically or chemically processed to yield various chitooligosaccharides. It can also be synthesized through controlled chemical methods that involve N-acetylation processes .

Classification

Tetra-N-acetyl chitotetraose falls under the category of oligosaccharides, specifically chitooligosaccharides. These compounds are classified based on their degree of polymerization and the presence of acetyl groups, which influence their solubility and biological activity.

Synthesis Analysis

Methods

The synthesis of tetra-N-acetyl chitotetraose can be achieved through both enzymatic and chemical methods:

  1. Enzymatic Synthesis: This method employs specific glycosyltransferases that facilitate the transfer of N-acetylglucosamine units to form the oligosaccharide chain. For example, using a digital microfluidics platform, automated enzymatic synthesis has been demonstrated .
  2. Chemical Synthesis: Controlled N-acetylation of glucosamine pentamer hydrochloride under mild conditions has been reported as an effective way to synthesize tetra-N-acetyl chitotetraose . This approach typically involves protecting groups to prevent unwanted reactions during synthesis.

Technical Details

  • Enzymatic Conditions: Optimal pH and temperature for enzymatic reactions typically range around pH 5.5 and 50°C for maximum activity.
  • Chemical Conditions: The chemical synthesis often requires specific reagents like acetic anhydride for acetylation and may involve purification steps such as chromatography.
Molecular Structure Analysis

Structure

Tetra-N-acetyl chitotetraose consists of four N-acetylglucosamine residues linked by β-(1→4) bonds. Its molecular formula is C_{16}H_{20}N_{4}O_{12}, with a molecular weight of approximately 432.44 g/mol.

Data

  • Molecular Weight: 432.44 g/mol
  • Structural Representation: The structure can be visualized as a linear chain with alternating acetyl groups attached to each glucosamine unit.
Chemical Reactions Analysis

Reactions

Tetra-N-acetyl chitotetraose participates in various biochemical reactions, particularly hydrolysis and glycosylation:

  1. Hydrolysis: Enzymatic hydrolysis by specific glycosidases can break down tetra-N-acetyl chitotetraose into smaller oligosaccharides or monomers.
  2. Glycosylation: It can act as a donor in glycosylation reactions to form larger oligosaccharides or polysaccharides.

Technical Details

  • Enzymatic Hydrolysis: The use of enzymes like GlcNAcase facilitates the degradation of tetra-N-acetyl chitotetraose into its constituent monomers, which can be analyzed using mass spectrometry .
Mechanism of Action

Process

The mechanism by which tetra-N-acetyl chitotetraose exerts its biological effects involves:

  • Binding to Receptors: It may interact with specific receptors on cell membranes, influencing cellular responses.
  • Modulation of Immune Responses: Chitooligosaccharides are known to modulate immune responses, potentially acting as immunomodulators.

Data

Studies have shown that chitooligosaccharides can enhance the immune response in various models, indicating their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetra-N-acetyl chitotetraose is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, depending on the degree of acetylation.

Chemical Properties

  • Stability: It is stable under acidic conditions but may degrade under high temperatures or extreme pH levels.
  • Reactivity: The presence of acetyl groups makes it susceptible to hydrolysis by specific enzymes.
Applications

Scientific Uses

Tetra-N-acetyl chitotetraose has several applications in scientific research and industry:

  • Biochemical Assays: It is used in enzyme assays to study chitinase activity and other related enzymatic processes .
  • Pharmaceutical Development: Its potential as an immunomodulator makes it a candidate for developing therapies for immune-related conditions.
  • Biotechnology: It serves as a substrate for synthesizing more complex oligosaccharides and polysaccharides.
Biosynthetic Pathways and Enzymatic Engineering

Enzymatic Assembly of β-(1→4) Glycosidic Linkages

The biosynthesis of chitotetraose relies on enzymes capable of forming β-(1→4) glycosidic bonds between N-acetylglucosamine (GlcNAc) monomers. Chitin synthases (EC 2.4.1.16) are the primary natural catalysts, utilizing uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as a donor substrate. These membrane-bound enzymes polymerize UDP-GlcNAc into chitin chains through sequential glycosyl transfer, releasing uridine diphosphate as a byproduct [3] [8]. The β-configuration of the glycosidic linkage arises from an inversion mechanism where the nucleophilic C4-OH group of the acceptor attacks the anomeric carbon (C1) of the donor, resulting in a single stereochemical outcome [8] [9].

In vitro, chitinolytic enzymes offer a reverse approach. Exo-chitinases (e.g., PtChi18A from Paecilomyces thermophila) selectively hydrolyze chitin polymers to release defined oligomers like chitotetraose. Engineered exo-chitinases with enhanced processivity yield chitotetraose as the predominant product (93.6% w/w) from colloidal chitin substrates [2] [5]. Lytic polysaccharide monooxygenases (LPMOs), such as UmAA10 from Ustilago maydis, act synergistically with chitinases by oxidatively cleaving chitin chains, increasing substrate accessibility and accelerating chitotetraose production [2].

Glycosyltransferase Specificity in Oligosaccharide Chain Elongation

Glycosyltransferases (GTs) exhibit stringent specificity for their nucleotide sugar donors and acceptor substrates, aligning with the "one enzyme–one linkage" hypothesis [3] [9]. For chitin oligomer assembly, β-1,4-N-acetylglucosaminyltransferases are critical. Their donor specificity centers on UDP-GlcNAc recognition, governed by a conserved Plant Secondary Product Glycosyltransferase (PSPG) motif within the catalytic domain. Key residues in this motif form hydrogen bonds with the UDP moiety and the C3/C4 hydroxyls of GlcNAc [3] [9].

Mutagenesis studies reveal the molecular basis of specificity:

  • Position 44 (P44) within the PSPG motif interacts with the sugar C6-OH. Substituting Gln→His in bifunctional GTs (e.g., VvGT6) shifts activity toward UDP-galactose, while analogous mutations in other GTs abolish UDP-GlcNAc activity entirely [9].
  • Arginine residues adjacent to the PSPG motif stabilize the negatively charged phosphate groups of UDP-GlcNAc via salt bridges. Mutating these residues significantly reduces catalytic efficiency (Km increases 5–10-fold) [6] [9].

Table 2: Glycosyltransferase Specificity Determinants for UDP-GlcNAc

GT FeatureRole in SpecificityEngineering Outcome
PSPG Motif (Q375)Hydrogen bonding to C4-OH of GlcNAcQ375H mutation enables UDP-Gal activity in some GTs
Active Site ArgininesSalt bridge formation with UDP phosphatesR→A mutation increases Km for UDP-GlcNAc 10-fold
Loop Residues (W40)Hydrophobic stacking with GlcNAc pyranose ringW40A disrupts acceptor binding affinity

Isotopomer assembly assays coupled with tandem mass spectrometry enable high-resolution characterization of GT specificity. By incubating GTs with UDP-sugar donors containing position-specific ¹³C labels, researchers identify linkages formed and quantify enzymatic promiscuity toward non-native donors like UDP-glucose or UDP-galactose [6].

CRISPR-Cas9-Mediated Pathway Optimization in Microbial Hosts

Microbial production of chitotetraose utilizes Escherichia coli or Pichia pastoris chassis strains engineered with chitin oligomer pathways. CRISPR-Cas9 enables multiplexed genome editing to:

  • Knock out competing pathways: Deleting nagA (GlcNAc-6-phosphate deacetylase) and nagK (GlcNAc kinase) redirects metabolic flux toward UDP-GlcNAc biosynthesis [5].
  • Integrate chitinase genes: Stable chromosomal insertion of codon-optimized exochitinase genes (e.g., Streptomyces alfalfae GlcNAcase) under strong promoters (e.g., T7, GAP) ensures constitutive enzyme expression [5] [7].
  • Overexpress UDP-GlcNAc synthases: Amplifying glmU (encoding bifunctional UDP-GlcNAc pyrophosphorylase) boosts intracellular UDP-GlcNAc pools by 3.5-fold, enhancing substrate availability for recombinant chitin synthases [5].

A digital microfluidics (DMF) platform automates CRISPR construct assembly and screening. By compartmentalizing reactions in nanoliter droplets, DMF identified P. pastoris transformants with 12-fold higher chitotetraose titers than manual screening. This platform integrates:

  • In vitro CRISPR ribonucleoprotein (RNP) complex assembly
  • Electroporation-mediated transformation
  • High-throughput fluorescence screening of edited clones [5] [7].

Metabolic Flux Analysis for Yield Enhancement

Metabolic flux analysis (MFA) quantifies carbon flow through central metabolism and identifies bottlenecks in UDP-GlcNAc and chitotetraose biosynthesis. Key findings include:

  • Glucose uptake exceeds the capacity of the hexosamine pathway in unengineered strains, leading to acetate overflow.
  • Fructose-6-phosphate → GlcNAc-6-phosphate conversion catalyzed by glutamine-fructose-6-phosphate amidotransferase (GFAT) is flux-limiting. Overexpression of glmS (GFAT-encoding gene) increases flux 4.2-fold [5] [7].
  • UDP-GlcNAc hydrolysis by endogenous phosphatases wastes >30% of precursor. Co-expression of pyrophosphatase (ppa) minimizes this loss [5].

¹³C-Tracer studies validate flux models. Feeding microbial cultures with [1-¹³C]glucose and tracking isotope enrichment in UDP-GlcNAc intermediates via NMR or mass spectrometry reveals:

  • 85% of carbon in chitotetraose derives directly from extracellular glucose
  • 15% loss occurs via the TCA cycle due to respiratory demands [7]

Table 3: Metabolic Flux Interventions for Enhanced Chitotetraose Yield

Intervention TargetEngineering StrategyYield Improvement
GFAT Flux (glmS)Constitutive overexpression4.2× UDP-GlcNAc flux
UDP-GlcNAc Salvage (nagA KO)Deletion of hydrolytic phosphatase30% reduced hydrolysis
ATP Supply (atp operon)Overexpression of F₁F₀-ATP synthase genes1.8× chitotetraose titer

Flux balance analysis (FBA) software (e.g., COBRA Toolbox) models optimal gene knockout/overexpression combinations. Simulations predicted that sdhA (succinate dehydrogenase) knockout would redirect succinate toward oxidative phosphorylation, increasing ATP supply for UDP-sugar activation. Experimental validation confirmed a 1.8-fold titer increase [7].

Properties

CAS Number

2706-65-2; 38864-21-0

Product Name

Chitotetraose, tetra-N-acetyl

IUPAC Name

N-[5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C24H41N3O16

Molecular Weight

627.597

InChI

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)

InChI Key

WZZVUHWLNMNWLW-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O

Solubility

not available

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